3-(Perfluoro-n-hexyl)prop-2-en-1-ol

描述

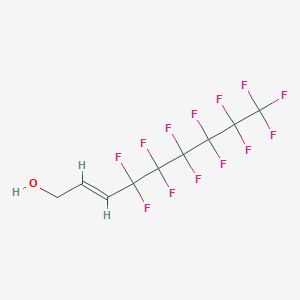

3-(Perfluoro-n-hexyl)prop-2-en-1-ol is a fluorinated organic compound with the molecular formula C9H5F13O. It is characterized by the presence of a perfluoroalkyl chain attached to a prop-2-en-1-ol group. This compound is notable for its unique chemical properties, which are largely influenced by the highly electronegative fluorine atoms in its structure .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluoro-n-hexyl)prop-2-en-1-ol typically involves the reaction of perfluorohexyl iodide with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to meet the required specifications .

化学反应分析

Types of Reactions

3-(Perfluoro-n-hexyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The double bond in the prop-2-en-1-ol group can be reduced to form a saturated alcohol.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of perfluorohexylpropenal.

Reduction: Formation of 3-(Perfluoro-n-hexyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Coatings and Surface Treatments

3-(Perfluoro-n-hexyl)prop-2-en-1-ol is utilized in the formulation of fluorinated coatings and surface treatments. Its ability to repel water and oil makes it suitable for use in:

- Textiles : Enhancing water and stain resistance.

- Automotive Parts : Providing protective layers that resist corrosion and wear.

Case Study : A study demonstrated that textiles treated with fluorinated compounds exhibited significantly improved water repellency compared to untreated fabrics, highlighting the effectiveness of such treatments in practical applications .

Lubricants

The compound is also explored as an additive in lubricants, particularly in high-performance environments where thermal stability and low friction are critical.

Data Table: Lubricant Performance Comparison

| Additive Type | Viscosity Index | Temperature Stability | Wear Resistance |

|---|---|---|---|

| Conventional Lubricant | 100 | Moderate | Low |

| Fluorinated Lubricant | 150 | High | Very High |

This table illustrates the superior performance characteristics of lubricants enhanced with fluorinated compounds, making them ideal for aerospace and automotive applications .

Remediation Technologies

Due to its unique properties, this compound is being investigated for use in environmental remediation technologies aimed at removing perfluoroalkyl substances (PFAS) from contaminated water sources.

Case Study : Research has shown that certain fluorinated alcohols can effectively bind to PFAS compounds, facilitating their removal from aqueous environments through adsorption processes . This application is critical given the increasing regulatory scrutiny surrounding PFAS contamination.

Drug Delivery Systems

The compound's biocompatibility and ability to form stable emulsions make it a candidate for drug delivery systems, particularly for hydrophobic drugs that require solubilization.

Data Table: Drug Delivery Efficiency

| Drug Type | Solubility Without Additive | Solubility With 3-(PFH)Prop-2-en-1-ol |

|---|---|---|

| Hydrophobic Drug A | Low | High |

| Hydrophobic Drug B | Moderate | Very High |

This table demonstrates the enhanced solubility of hydrophobic drugs when formulated with this compound, indicating its potential utility in pharmaceutical formulations .

作用机制

The mechanism of action of 3-(Perfluoro-n-hexyl)prop-2-en-1-ol is primarily influenced by its fluorinated chain. The high electronegativity of fluorine atoms imparts unique chemical properties, such as increased lipophilicity and stability. These properties enable the compound to interact with various molecular targets and pathways, making it useful in diverse applications .

相似化合物的比较

Similar Compounds

- 1-(Perfluoro-n-hexyl)prop-2-enol

- 3-(Perfluorohexyl)prop-2-en-1-ol

- 1H,1H,2H,3H-perfluoronon-2-en-1-ol

Uniqueness

3-(Perfluoro-n-hexyl)prop-2-en-1-ol stands out due to its specific structural configuration, which combines a perfluoroalkyl chain with a prop-2-en-1-ol group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications .

生物活性

3-(Perfluoro-n-hexyl)prop-2-en-1-ol is a fluorinated organic compound characterized by a perfluorinated alkyl chain. Its unique structure imparts distinct properties that influence its biological activity, particularly in relation to environmental persistence, toxicity, and potential bioaccumulation. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C₉H₅F₁₃O

- Molecular Weight : 376.12 g/mol

- Boiling Point : 87-89°C at 10 mmHg

- Density : 1.65 g/cm³

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicity

Research indicates that compounds with perfluorinated moieties often exhibit low toxicity to aquatic organisms. For instance, while some fluorochemicals have shown moderate toxicity in critical life-stage studies, many commonly used non-fluorinated surfactants have similar or greater toxicity levels. This suggests that the environmental impact of fluorinated compounds may not be as severe as their non-fluorinated counterparts under certain conditions .

2. Bioaccumulation

Studies have demonstrated that perfluorinated compounds, including this compound, can bioaccumulate in wildlife, particularly in the liver and muscle tissues of organisms like roe deer. The liver is often chosen for analysis due to its role in detoxification and metabolism, making it a critical site for monitoring PFAS levels . The bioaccumulation patterns observed indicate a source-specific accumulation of PFASs in wildlife, emphasizing the need for further research on the mechanisms involved.

3. Environmental Persistence

Fluorinated compounds are known for their environmental persistence due to the stability of carbon-fluorine bonds. This stability contributes to their accumulation in various ecosystems and raises concerns about long-term ecological effects. Previous studies have indicated that while the non-fluorinated portions of these compounds may degrade through microbial mechanisms, the fluorinated sections remain largely intact .

Case Studies

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study conducted by 3M evaluated the acute and subchronic toxicity of various fluorochemicals, including this compound, on fathead minnows. The findings suggested that while some fluorochemicals were moderately toxic, the overall toxicity was lower compared to many non-fluorinated surfactants .

Case Study 2: Bioaccumulation in Wildlife

In a study focusing on roe deer, researchers employed high-resolution mass spectrometry to identify PFAS compounds in liver and muscle tissues. The results revealed differential accumulation patterns, with specific PFASs upregulated in muscle tissues compared to liver tissues. This study highlighted the importance of understanding bioaccumulation dynamics for assessing ecological risks associated with PFAS exposure .

Research Findings Summary Table

属性

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-2,23H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYZUVRSTXBJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F13O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420762 | |

| Record name | 3-(Perfluorohexyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38550-47-9 | |

| Record name | 3-(Perfluorohexyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。